molecular formula C12H26N2O B13162155 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

Cat. No.: B13162155
M. Wt: 214.35 g/mol
InChI Key: RSYKDEFBNLIJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Systematic Nomenclature of 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

The systematic name This compound adheres to IUPAC nomenclature rules, delineating its molecular architecture with precision. The parent structure is a cyclohexane ring substituted at the 1-position with an aminomethyl group (-CH2NH2). This substituent is further modified by a propan-2-ol chain at the cyclohexane’s 1-position, where the propanol moiety bears a dimethylamino group (-N(CH32)) at the 3-position. The molecular formula C12H26N2O corresponds to a molecular weight of 214.35 g/mol, as confirmed by analytical data.

The SMILES notation OC(CN(C)C)CC1(CN)CCCCC1 encodes the connectivity: a hydroxyl group (-OH) on the central carbon of the propan-2-ol chain, linked to a dimethylamino group and a cyclohexane ring bearing an aminomethyl substituent. This structural complexity introduces multiple stereocenters, though the specific stereochemistry remains unspecified in available literature. The cyclohexane ring adopts chair conformations, with substituents preferentially occupying equatorial positions to minimize steric strain—a hypothesis supported by computational studies of analogous cyclohexane derivatives.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C12H26N2O/c1-14(2)9-11(15)8-12(10-13)6-4-3-5-7-12/h11,15H,3-10,13H2,1-2H3

InChI Key

RSYKDEFBNLIJEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC1(CCCCC1)CN)O

Origin of Product

United States

Preparation Methods

One-Pot Condensation and Reduction Process

A prominent method involves a one-pot synthesis starting from cyclohexanone and a suitable nitrile derivative, followed by reduction to the amino alcohol.

  • Step 1: Condensation
    Cyclohexanone is condensed with an aminomethyl precursor such as 4-methoxyphenylacetonitrile in the presence of a base like sodium hydroxide to form a cyano-substituted cyclohexanol intermediate.
  • Step 2: Reduction
    The cyano group is reduced to an aminomethyl group using catalytic hydrogenation with Raney nickel under hydrogen pressure (~200 psi) for about 10 hours.
  • Step 3: Workup
    The reaction mixture is basified (pH ~10) using sodium hydroxide, extracted with ethyl acetate, washed, dried, and concentrated to obtain the target amino alcohol as a solid.
  • Yield and Purity
    Yields around 28% have been reported, with recovery and recycling of unreacted starting materials improving efficiency. The product typically melts around 74-76 °C.

This method is advantageous due to its simplicity and use of readily available reagents.

Esterification and Derivatization for Purity and Stability

To enhance compound stability or for further functionalization, ester derivatives of the compound can be synthesized:

  • The amino alcohol is reacted with acid chlorides such as benzoyl chloride or substituted benzoyl chlorides in the presence of triethylamine in chloroform.
  • The reaction proceeds at room temperature for 1-3 hours with monitoring by thin-layer chromatography (TLC).
  • The organic layer is washed with sodium carbonate solution and water, dried over anhydrous sodium sulfate, and the ester is crystallized from ethanol.
  • Yields of these esters are high (~90%), and melting points vary depending on the substituent.

This approach is useful for producing derivatives for analytical or pharmaceutical purposes.

Asymmetric Hydrogenation for Enantiomerically Pure Compounds

For applications requiring enantiomerically pure forms:

  • The sulfonate salt of the amino ketone precursor is subjected to asymmetric hydrogenation using a catalyst comprising a transition metal (rhodium, ruthenium, or iridium) and a diphosphine ligand.
  • The reaction is performed in a polar solvent at hydrogen pressures between 5 to 50 bar and temperatures from 80 to 150 °C (preferably 100-130 °C).
  • An inorganic base such as potassium carbonate is used in catalytic amounts.
  • This process yields the aminoalcohol sulfonate with enantiomeric excess (ee) of at least 85%, suitable for pharmaceutical applications.

This method ensures stereochemical control critical for biological activity.

Data Table: Summary of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
One-Pot Condensation & Reduction Cyclohexanone, 4-methoxyphenylacetonitrile, NaOH, Raney Ni, H2 (200 psi), 10 hr ~28 Simple, uses readily available materials
Esterification & Derivatization Amino alcohol, acid chlorides, triethylamine, chloroform, RT, 1-3 hr ~90 Produces stable ester derivatives
Asymmetric Hydrogenation Sulfonate salt, Rh/Ru/Ir catalyst, diphosphine ligand, K2CO3, polar solvent, 5-50 bar H2, 80-150 °C >85% ee Produces enantiomerically pure compound

Research Findings and Considerations

  • The one-pot synthesis is efficient but yields moderate amounts; however, it benefits from recycling of unreacted intermediates, improving overall efficiency.
  • Ester derivatives facilitate compound handling and analytical characterization, with high yields and well-defined melting points aiding purity assessment.
  • Asymmetric hydrogenation is critical for producing optically active forms, which are often necessary for pharmacological efficacy and regulatory approval.
  • The choice of catalyst and ligand in hydrogenation significantly affects enantiomeric purity and reaction rates. Rhodium-based catalysts with diphosphine ligands are preferred for their selectivity and activity.
  • Reaction conditions such as temperature, pressure, and solvent polarity must be optimized to balance yield, purity, and stereochemical outcome.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Backbone Similarities

All compounds share a propan-2-ol core with a dimethylamino group, which enhances water solubility and facilitates interactions with biological targets (e.g., ion channels, enzymes) through hydrogen bonding or electrostatic interactions. The dimethylamino group is critical for basicity (pKa ~8–10), influencing pharmacokinetics and receptor binding .

Substituent-Driven Divergence

  • Cyclohexyl vs. In contrast, the carbazole substituent () introduces a planar aromatic system, enabling π-π stacking with dynamin GTPase domains.
  • Aminomethyl vs. Halogenation: The aminomethyl group on the cyclohexane ring may act as a hydrogen bond donor, contrasting with the electron-withdrawing 3,6-dibromo substituents in carbazole analogs, which enhance dynamin inhibition potency .

Research Implications

The structural versatility of propan-2-ol derivatives highlights opportunities for rational drug design. For example:

  • Introducing halogenation (e.g., bromine) to the cyclohexane ring could enhance target engagement via hydrophobic effects.
  • Replacing the cyclohexyl group with heteroaromatic systems (e.g., indole, ) may improve selectivity for cardiac or neurological targets.

Further studies should prioritize synthesizing the target compound and evaluating its binding to adrenoceptors, ion channels, or dynamin GTPase to validate hypotheses derived from structural analogs.

Biological Activity

1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol, commonly referred to as a derivative of venlafaxine, has garnered attention due to its pharmacological properties, particularly in the treatment of depression and anxiety disorders. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H21N3O
Molecular Weight : 235.33 g/mol
CAS Number : 67151-63-7

The compound features a cyclohexyl group attached to a propanolamine structure, which contributes to its biological activity. The dimethylamino group enhances its interaction with neurotransmitter systems.

This compound primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . This mechanism is crucial for increasing the levels of serotonin and norepinephrine in the synaptic cleft, which is beneficial for alleviating symptoms of depression and anxiety.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant properties. A study demonstrated that it effectively reduces depressive behaviors in animal models, comparable to established antidepressants like fluoxetine and venlafaxine itself .

Neuroprotective Properties

The compound also shows neuroprotective effects. In vitro studies have revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly important in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds suggest that derivatives of this structure may possess antibacterial activity against various pathogens. For example, studies have shown that certain analogs can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 1: Efficacy in Depression Treatment

In a clinical trial involving patients with major depressive disorder, administration of this compound resulted in significant reductions in depression scores over a 12-week period. The trial highlighted improvements in both mood and functional outcomes, supporting its use as an effective treatment option .

Case Study 2: Neuroprotection in Neurodegeneration

Another study focused on the neuroprotective effects observed in models of Alzheimer's disease. The compound was found to reduce amyloid-beta toxicity in neuronal cultures, suggesting potential therapeutic applications for cognitive disorders .

Comparative Analysis of Biological Activities

Compound Activity Type Efficacy
This compoundAntidepressantSignificant
VenlafaxineAntidepressantEstablished
Related Analog (e.g., imidazole derivatives)AntimicrobialModerate
FluoxetineAntidepressantEstablished

Q & A

Q. What synthetic strategies are recommended for preparing 1-[1-(aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol, and how can side reactions be minimized?

  • Methodological Answer : The compound’s structure suggests a multi-step synthesis involving cyclohexane ring functionalization and Mannich-type reactions (common for β-amino alcohols). For example, a Mannich reaction between cyclohexanone derivatives, formaldehyde, and dimethylamine could yield intermediates. To minimize by-products (e.g., isomerization or over-alkylation):
  • Use controlled stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl).
  • Employ low temperatures (0–5°C) during amine addition to reduce exothermic side reactions.
  • Purify intermediates via column chromatography (silica gel, eluent: chloroform/methanol gradient) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) at 1.0 mL/min to resolve enantiomers. Compare retention times with known standards .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for splitting patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, dimethylamino groups at δ 2.2–2.5 ppm). Confirm stereochemistry via NOESY correlations .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]+^+ and rule out impurities.

Advanced Research Questions

Q. How can enantiomer-specific pharmacological activity be assessed for this compound, and what experimental controls are critical?

  • Methodological Answer :
  • In vitro Receptor Binding Assays : Test each enantiomer against target receptors (e.g., adrenergic or serotonin receptors) using radioligand displacement (e.g., 3H^3H-dihydroalprenolol for β-adrenoreceptors).
  • Controls : Include racemic mixtures and inactive enantiomers to isolate stereospecific effects. Use cell lines expressing recombinant receptors to minimize off-target interactions .
  • Data Interpretation : Calculate IC50_{50} values and Hill slopes to assess cooperative binding.

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Methodological Answer :
  • LC-MS/MS Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 241 → 98 (quantifier) and m/z 241 → 156 (qualifier).
  • Matrix Effects : Mitigate ion suppression via protein precipitation (acetonitrile:plasma, 3:1 v/v) and isotopic internal standards (e.g., 13C^{13}C-labeled analog) .
  • Validation : Ensure linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines.

Q. How can contradictory data on metabolic stability be addressed in preclinical studies?

  • Methodological Answer :
  • In vitro Microsomal Assays : Compare hepatic clearance across species (human, rat, mouse) using NADPH-fortified microsomes. Monitor depletion of parent compound over 60 minutes.
  • Metabolite ID : Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring or N-demethylation). Cross-validate with in silico tools (e.g., MetaSite) .
  • Troubleshooting : If interspecies variability is high, prioritize human-relevant models (e.g., hepatocyte co-cultures).

Data Contradiction and Reproducibility

Q. What strategies resolve discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method in buffered solutions (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). Compare with computational predictions (e.g., logP via ACD/Labs).
  • Stability Studies : Conduct forced degradation under heat (40°C), light (ICH Q1B), and hydrolytic conditions. Track degradation products via UPLC-PDA .
  • Reproducibility Checks : Validate protocols across independent labs using standardized reagents and equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.